ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate
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Overview
Description
Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate: is a chemical compound with the molecular formula C₇H₁₆NO₄PS₂. It is known for its unique structure, which includes a carbamate group, a phosphinothioyl group, and an ethyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate typically involves the reaction of ethyl carbamate with a phosphinothioylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.
Scientific Research Applications
Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The phosphinothioyl group may also interact with metal ions or other cofactors, affecting the compound’s overall activity.
Comparison with Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties.
Isopropyl carbamate: Features an isopropyl group, which affects its reactivity and applications.
Uniqueness: Ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate is unique due to its combination of a carbamate group and a phosphinothioyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
5840-95-9 |
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Molecular Formula |
C7H16NO4PS2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
ethyl N-(2-dimethoxyphosphinothioylsulfanylethyl)carbamate |
InChI |
InChI=1S/C7H16NO4PS2/c1-4-12-7(9)8-5-6-15-13(14,10-2)11-3/h4-6H2,1-3H3,(H,8,9) |
InChI Key |
DVJRPESMHBHCED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCSP(=S)(OC)OC |
Origin of Product |
United States |
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